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Compound of Interest

Compound Name:
2-Bromo-4-

(difluoromethoxy)pyridine

Cat. No.: B1447272 Get Quote

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are

indispensable building blocks. The pyridine scaffold is a privileged structure found in numerous

FDA-approved drugs, and its strategic modification with fluorine atoms can profoundly enhance

key pharmaceutical properties.[1] The introduction of a difluoromethoxy (-OCF₂H) group, in

particular, is a well-established strategy to improve metabolic stability, bioavailability, and

binding affinity by modulating lipophilicity and pKa.[2]

2-Bromo-4-(difluoromethoxy)pyridine (CAS: 1206984-48-6) emerges as a highly valuable,

yet specialized, research intermediate. It combines the electronic benefits of the

difluoromethoxy group with the synthetic versatility of a brominated pyridine ring. The bromine

atom at the 2-position serves as a versatile synthetic handle, primarily for transition-metal-

catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular

architectures.[3] This guide provides a comprehensive analysis of the core physicochemical

properties of this reagent, offering field-proven experimental protocols and expert insights to

empower its effective use in drug discovery and development programs.

Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is critical for its application in

synthesis and biological screening. The data for 2-Bromo-4-(difluoromethoxy)pyridine is

summarized below. While extensive experimental data is not publicly available, key identifiers

and predicted values provide a solid foundation for its use.
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Property Value Source

CAS Number 1206984-48-6

Molecular Formula C₆H₄BrF₂NO [4]

Molecular Weight 224.00 g/mol [5]

Monoisotopic Mass 222.94443 Da [4]

IUPAC Name
2-bromo-4-

(difluoromethoxy)pyridine

InChI Key
WTLCKEHRGDZTGC-

UHFFFAOYSA-N

SMILES C1=CN=C(C=C1OC(F)F)Br [4]

Predicted XlogP 2.8 [4]

Physical Form Liquid (presumed) N/A

Solubility
Soluble in most organic

solvents (presumed)
[6]

Stability Stable under normal conditions [7]

Proposed Synthesis Workflow
While a specific, published synthesis for 2-Bromo-4-(difluoromethoxy)pyridine is not readily

available, a plausible and robust synthetic route can be designed based on established

methodologies for the modification of pyridine rings. A logical approach involves the

difluoromethoxylation of a suitable 4-hydroxypyridine precursor, followed by regioselective

bromination.
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Step 1: Difluoromethoxylation

Step 2: Product

2-Bromo-4-hydroxypyridine

Reaction under basic conditions
(e.g., K₂CO₃, DMF, heat)

Substrate

Difluoromethylating Reagent
(e.g., Sodium Chlorodifluoroacetate)

Reagent

2-Bromo-4-(difluoromethoxy)pyridine

Yields

Proposed synthetic route for 2-Bromo-4-(difluoromethoxy)pyridine.

Click to download full resolution via product page

Caption: Proposed synthetic route for 2-Bromo-4-(difluoromethoxy)pyridine.

Causality Behind Experimental Choices: This proposed pathway prioritizes the installation of

the difluoromethoxy group before bromination. 4-Hydroxypyridines are suitable precursors for

difluoromethoxylation reactions. Attempting to brominate 4-(difluoromethoxy)pyridine could lead

to a mixture of isomers, making purification challenging. By starting with a pre-brominated

precursor, the regiochemistry is controlled, leading to the desired final product.

Spectroscopic Characterization and Analytical
Protocols
Structural confirmation and purity assessment are paramount for ensuring the reliability of

experimental results.[8] The following sections detail the expected spectral characteristics of 2-
Bromo-4-(difluoromethoxy)pyridine and provide robust protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are

as follows:

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic

region and a characteristic triplet for the -OCF₂H proton.

The proton of the -OCF₂H group should appear as a triplet (due to coupling with the two

fluorine atoms) significantly downfield, likely in the range of δ 6.5-7.5 ppm.

The three aromatic protons on the pyridine ring will be influenced by the bromine and

difluoromethoxy substituents.

¹³C NMR: The carbon spectrum should display six signals. The carbon attached to the

bromine will be downfield, and the carbon in the -OCF₂H group will appear as a triplet due to

C-F coupling.

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, likely appearing

as a doublet due to coupling with the proton of the -OCF₂H group.

Protocol: NMR Data Acquisition

Sample Preparation: Dissolve ~5-10 mg of the 2-Bromo-4-(difluoromethoxy)pyridine
sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Acquire a standard ¹H spectrum.

Acquire a proton-decoupled ¹³C spectrum.

Acquire a proton-decoupled ¹⁹F spectrum.

Structural Validation: Confirm the structure by analyzing chemical shifts, multiplicities

(splitting patterns), and integration values. The presence of the characteristic -OCF₂H triplet

in the ¹H NMR and the corresponding doublet in the ¹⁹F NMR are key diagnostic features.
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.

Expected Data: In Electron Ionization (EI) mode, the mass spectrum will be characterized by

the molecular ion peak [M]⁺. A crucial feature will be the isotopic pattern of bromine, showing

two peaks of nearly equal intensity at m/z 223 (for ⁷⁹Br) and m/z 225 (for ⁸¹Br).[9]

PubChemLite predicts several adducts for electrospray ionization, including [M+H]⁺ at m/z

223.95171 and [M+Na]⁺ at m/z 245.93365.[4]

Protocol: GC-MS Analysis for Purity and Identity

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile

solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

GC Method:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).[8]

Carrier Gas: Helium.

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[8]

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 350.

Data Analysis: Identify the main peak in the total ion chromatogram. The corresponding

mass spectrum should confirm the molecular weight and the characteristic bromine isotopic

pattern. Purity is determined by the area percentage of the main peak.[8]

Reactivity Profile and Synthetic Utility
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The synthetic utility of 2-Bromo-4-(difluoromethoxy)pyridine is primarily dictated by the

reactivity of the C-Br bond. This position is highly amenable to a variety of palladium-catalyzed

cross-coupling reactions, which are foundational in modern drug synthesis.

Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling

2-Bromo-4-(difluoromethoxy)pyridine

Pd Catalyst
Base

Pd Catalyst
Base

Pd/Cu Catalysts
Base

Aryl/Heteroaryl
Boronic Acid

Biaryl Product

Amine (R₂NH)

Aminated Product

Terminal Alkyne

Alkynylated Product

Key cross-coupling reactions utilizing the C-Br bond.
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Caption: Key cross-coupling reactions utilizing the C-Br bond.

Expert Insight: The electron-withdrawing nature of the pyridine nitrogen and the

difluoromethoxy group makes the C-Br bond at the 2-position sufficiently activated for oxidative

addition to a palladium(0) catalyst. This allows for efficient coupling with a wide range of

partners, including boronic acids (Suzuki), amines (Buchwald-Hartwig), and alkynes

(Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity

relationship (SAR) studies.[10][11]

Applications in Drug Development
2-Bromo-4-(difluoromethoxy)pyridine is not merely a reagent but a strategic tool for

addressing common challenges in drug discovery.

Metabolic Stability: The difluoromethoxy group is resistant to oxidative metabolism by

cytochrome P450 enzymes. Replacing a metabolically labile methoxy group with -OCF₂H
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can significantly prolong a compound's half-life.

Modulation of Physicochemical Properties: The -OCF₂H group acts as a "lipophilic hydrogen

bond donor," allowing it to fine-tune a molecule's solubility, lipophilicity, and cell permeability

to achieve an optimal ADME (absorption, distribution, metabolism, and excretion) profile.

Scaffold for Targeted Therapies: As a versatile building block, it enables the synthesis of

complex ligands for various biological targets, including kinases, G-protein coupled receptors

(GPCRs), and enzymes, which are critical in oncology, inflammation, and neuroscience

research.[3]

Conclusion
2-Bromo-4-(difluoromethoxy)pyridine is a powerful and versatile building block for modern

drug discovery. Its unique combination of a synthetically accessible C-Br bond and the

advantageous properties of the difluoromethoxy group provides researchers with a valuable

tool for synthesizing novel chemical entities. By understanding its core physicochemical

properties, expected spectral characteristics, and reactivity profile, scientists can confidently

integrate this reagent into their synthetic workflows to accelerate the development of next-

generation therapeutics. The protocols and insights provided in this guide serve as a self-

validating system to ensure the efficient and effective application of this strategic chemical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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